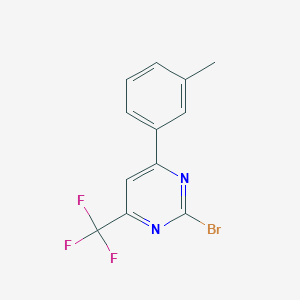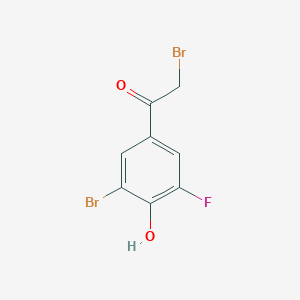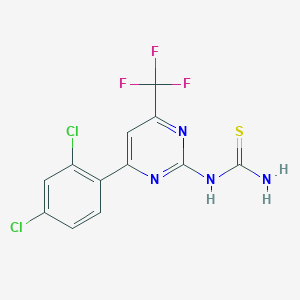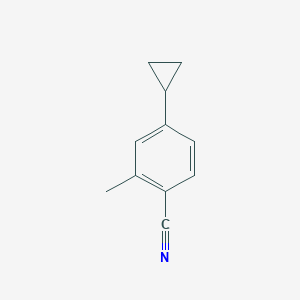
4-Cyclopropyl-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of toluene derivatives. This process involves the reaction of a toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-Cyclopropyl-2-methylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in biological systems .
類似化合物との比較
4-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzonitrile: Similar structure but lacks the methyl group.
2-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-methylbenzonitrile is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
4-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3H2,1H3 |
InChIキー |
QKQBDVAFHRVNLI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


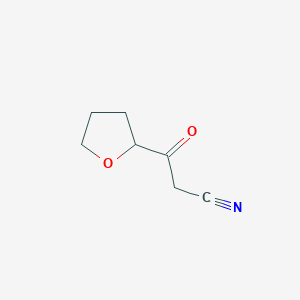
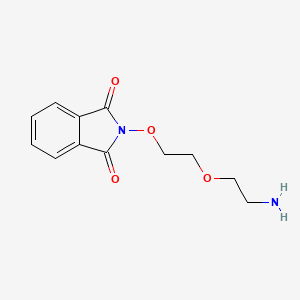
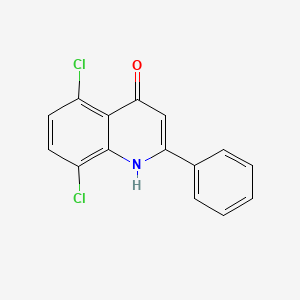
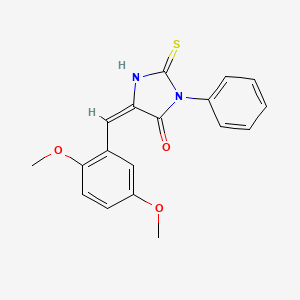
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
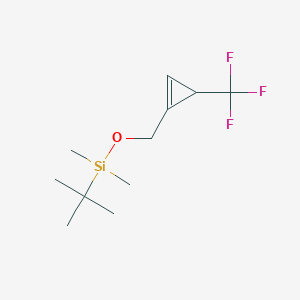

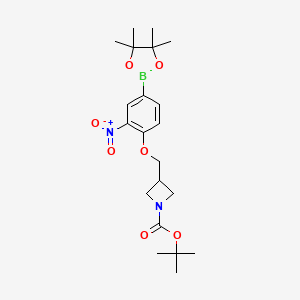
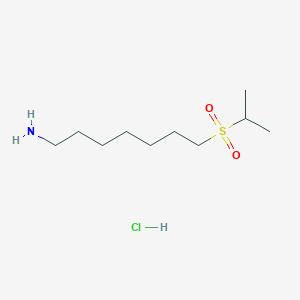
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
